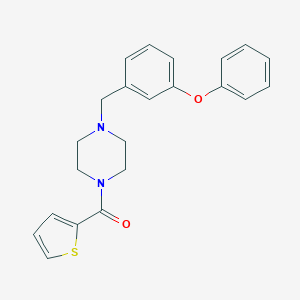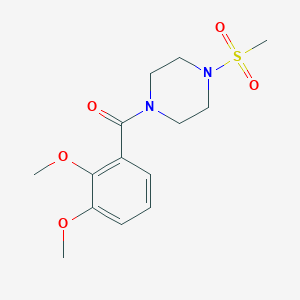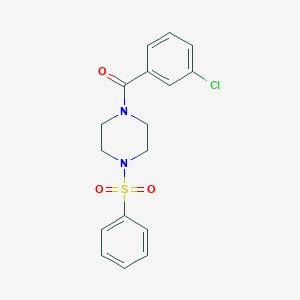
1-(3-Phenoxybenzyl)-4-(2-thienylcarbonyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Phenoxybenzyl)-4-(2-thienylcarbonyl)piperazine, also known as PBTC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. PBTC is a piperazine derivative that has been synthesized using various methods. The compound has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
作用機序
The exact mechanism of action of 1-(3-Phenoxybenzyl)-4-(2-thienylcarbonyl)piperazine is not yet fully understood. However, it is believed that the compound acts on the GABAergic system, which is involved in the regulation of neurotransmitters in the brain. 1-(3-Phenoxybenzyl)-4-(2-thienylcarbonyl)piperazine has been shown to enhance the activity of GABA receptors, leading to an increase in the inhibitory neurotransmitter activity, which results in its anxiolytic and anticonvulsant effects.
Biochemical and Physiological Effects:
1-(3-Phenoxybenzyl)-4-(2-thienylcarbonyl)piperazine has been shown to have various biochemical and physiological effects. In animal studies, 1-(3-Phenoxybenzyl)-4-(2-thienylcarbonyl)piperazine has been shown to reduce anxiety-like behavior and prevent seizures. It has also been shown to reduce inflammation and oxidative stress, which are associated with various neurodegenerative diseases.
実験室実験の利点と制限
1-(3-Phenoxybenzyl)-4-(2-thienylcarbonyl)piperazine has several advantages as a research tool. It is relatively easy to synthesize, and its effects can be easily measured in animal models. However, there are also limitations to its use in lab experiments. 1-(3-Phenoxybenzyl)-4-(2-thienylcarbonyl)piperazine has low solubility in water, which can make it difficult to administer in vivo. Additionally, the compound has a short half-life, which can limit its effectiveness as a therapeutic agent.
将来の方向性
There are several future directions for research on 1-(3-Phenoxybenzyl)-4-(2-thienylcarbonyl)piperazine. One area of research is to further investigate the compound's mechanism of action and its effects on the GABAergic system. Another area of research is to explore its potential therapeutic applications in the treatment of anxiety disorders, epilepsy, and neurodegenerative diseases. Additionally, research can be conducted to improve the solubility and half-life of 1-(3-Phenoxybenzyl)-4-(2-thienylcarbonyl)piperazine to increase its effectiveness as a therapeutic agent.
In conclusion, 1-(3-Phenoxybenzyl)-4-(2-thienylcarbonyl)piperazine is a promising compound that has gained significant attention in the field of scientific research. Its potential therapeutic applications and mechanism of action make it an important research tool for investigating various neurological disorders. Further research is needed to fully understand the compound's effects and potential applications.
合成法
1-(3-Phenoxybenzyl)-4-(2-thienylcarbonyl)piperazine can be synthesized using various methods, including condensation reactions and cyclization reactions. The most common method for synthesizing 1-(3-Phenoxybenzyl)-4-(2-thienylcarbonyl)piperazine is through the reaction of 3-phenoxybenzylamine with 2-thiophenecarbonyl chloride in the presence of a base such as triethylamine. The reaction results in the formation of 1-(3-Phenoxybenzyl)-4-(2-thienylcarbonyl)piperazine as a white solid.
科学的研究の応用
1-(3-Phenoxybenzyl)-4-(2-thienylcarbonyl)piperazine has been studied for its potential therapeutic applications in various fields of scientific research, including neuroscience, pharmacology, and medicinal chemistry. The compound has been shown to exhibit anticonvulsant, anxiolytic, and anti-inflammatory properties. It has also been studied for its potential use in the treatment of anxiety disorders, epilepsy, and neurodegenerative diseases.
特性
製品名 |
1-(3-Phenoxybenzyl)-4-(2-thienylcarbonyl)piperazine |
|---|---|
分子式 |
C22H22N2O2S |
分子量 |
378.5 g/mol |
IUPAC名 |
[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]-thiophen-2-ylmethanone |
InChI |
InChI=1S/C22H22N2O2S/c25-22(21-10-5-15-27-21)24-13-11-23(12-14-24)17-18-6-4-9-20(16-18)26-19-7-2-1-3-8-19/h1-10,15-16H,11-14,17H2 |
InChIキー |
NGKPUXVYYXFBNL-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC2=CC(=CC=C2)OC3=CC=CC=C3)C(=O)C4=CC=CS4 |
正規SMILES |
C1CN(CCN1CC2=CC(=CC=C2)OC3=CC=CC=C3)C(=O)C4=CC=CS4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-(3-Cyclopentylpropanoyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B248412.png)
![[4-(3-Chloro-benzoyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone](/img/structure/B248414.png)
![Methyl 4-{[4-(1-naphthoyl)-1-piperazinyl]sulfonyl}phenyl ether](/img/structure/B248415.png)

![1-Isonicotinoyl-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B248418.png)
![1-[(2-Naphthyloxy)acetyl]-4-(3,4,5-trimethoxybenzoyl)piperazine](/img/structure/B248424.png)

![1-[(4-Chlorophenoxy)acetyl]-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B248429.png)
![3-Cyclopentyl-1-[4-(3,4-dimethoxy-benzoyl)-piperazin-1-yl]-propan-1-one](/img/structure/B248431.png)

![{4-[4-(Methylsulfanyl)benzyl]piperazin-1-yl}(pyridin-3-yl)methanone](/img/structure/B248433.png)